molecular formula C22H22N4O3 B2731403 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-77-2

2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue: B2731403
Numéro CAS: 933250-77-2
Poids moléculaire: 390.443
Clé InChI: XDRKUSIMNSYWAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 2: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
  • Position 5: A methyl group, enhancing lipophilicity and steric bulk.
  • Position 7: An N-(3-methoxyphenyl)amine moiety, introducing a polarizable aromatic system.

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-10-21(24-16-6-5-7-17(12-16)27-2)26-22(23-14)13-18(25-26)15-8-9-19(28-3)20(11-15)29-4/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRKUSIMNSYWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 348.39 g/mol

Research indicates that compounds within the pyrazolo-pyrimidine class often exhibit a range of biological activities, including:

  • Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of various kinases, which are crucial in signaling pathways related to cancer and other diseases. This compound may inhibit kinases such as BRAF and EGFR, which are implicated in tumor growth and progression .
  • Anti-inflammatory Activity : Pyrazolo derivatives have shown promise in reducing inflammation through various mechanisms, potentially making them candidates for treating inflammatory diseases .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazolo derivatives. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.
  • Results : Notable cytotoxicity was observed, with specific derivatives showing enhanced efficacy when combined with established chemotherapeutics like doxorubicin. This combination therapy exhibited a synergistic effect, suggesting that the compound could improve treatment outcomes in resistant cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazolo derivatives can exhibit significant antibacterial and antifungal activities:

  • Mechanism : These compounds may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
  • Efficacy : Various studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .

Case Studies

  • Study on Antitumor Efficacy :
    • A recent study evaluated the antitumor effects of this compound on MDA-MB-231 cells.
    • Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
  • Antimicrobial Activity Evaluation :
    • Another investigation focused on the antimicrobial effects against various bacterial strains.
    • Results : The compound showed significant activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Data Table

The following table summarizes key biological activities and findings related to the compound:

Activity TypeCell Line/PathogenObserved EffectReference
AntitumorMCF-7Cytotoxic (IC50 < 10 µM)
AntitumorMDA-MB-231Synergistic with doxorubicin
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialCandida albicansEffective at low MICs

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Electronics : Methoxy groups (electron-donating) in the target compound contrast with fluorine (electron-withdrawing) in analogs like Compound 32. Methoxy groups may enhance membrane permeability but reduce metabolic stability compared to halogens .
  • Linker Effects : Ethyl linkers in AO18 and D724-0884 improve solubility but may reduce target binding affinity compared to direct aryl attachments in the target compound .

Triazolo[1,5-a]Pyrimidine Derivatives

Table 2: Comparison with Triazolo Core Analogues

Compound Name / ID Core Structure Position 2 Position 7 Substituent Activity Reference
Compound 92 () Triazolo[1,4-a]pyrimidine (Dimethylamino)methyl N-(4-Chlorophenyl) Antiplasmodial (PfLDH IC50: 0.8 µM)
Compound 43 () Triazolo[1,5-a]pyrimidine Trifluoromethyl N-(4-Trifluoromethylphenyl) Potent Pf inhibitors (EC50: <50 nM)
Compound 17 () Triazolo[1,5-a]pyrimidine Pyridin-3-yl N-(4-Methoxyphenethyl) Anti-tubercular screening candidate

Key Observations :

  • Fluorinated Groups : Trifluoromethyl substituents in Compound 43 enhance metabolic stability but reduce solubility compared to methoxy groups in the target compound .

Substituent-Specific Trends

Methoxy vs. Halogen Substituents

  • Methoxy Groups : Present in the target compound and AO18, these groups enhance lipophilicity and may improve blood-brain barrier penetration but increase susceptibility to oxidative metabolism .
  • Halogen Substituents : Chlorophenyl () and fluorophenyl () groups improve target binding via hydrophobic interactions and electron-withdrawing effects, as seen in anti-mycobacterial activity .

Amine Modifications

  • Aromatic Amines : The target’s N-(3-methoxyphenyl)amine contrasts with pyridylmethylamines in Compounds 32–35 (). Pyridyl groups enhance water solubility but may reduce CNS penetration .
  • Alkyl Linkers : Ethyl or phenethyl linkers (e.g., D724-0884) in balance solubility and binding but introduce conformational flexibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.